![molecular formula C23H19NO4 B12638263 Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate CAS No. 919095-50-4](/img/structure/B12638263.png)
Methyl 3-[2-benzoyl-3-oxo-3-(pyridin-2-yl)propyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo es un compuesto orgánico complejo que presenta un grupo benzoílo, un anillo de piridina y un éster benzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de cloruro de benzoílo con un derivado de piridina, seguido de la esterificación con benzoato de metilo. Las condiciones de reacción a menudo requieren el uso de catalizadores como ácidos de Lewis y disolventes como diclorometano o tolueno para facilitar la reacción .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura puede optimizar las condiciones de reacción, haciendo que el proceso sea más eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Ácidos carboxílicos y cetonas.
Reducción: Alcoholes y alcanos.
Sustitución: Diversos derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad de interactuar con diversas biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados
Mecanismo De Acción
El mecanismo de acción del 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo implica su interacción con objetivos moleculares específicos. Las fracciones benzoílo y piridina pueden formar puentes de hidrógeno e interacciones π-π con proteínas y enzimas, modulando su actividad. Este compuesto también puede participar en reacciones redox, influyendo en los estados oxidativos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 3-oxo-3-(piridin-2-il)propanoato de metilo
- 3-oxo-3-(piridin-3-il)propanoato de metilo
- Nicotinoylacetato de metilo
Singularidad
El 3-[2-benzoil-3-oxo-3-(piridin-2-il)propil]benzoato de metilo es único debido a sus características estructurales combinadas de un grupo benzoílo, un anillo de piridina y un éster benzoato. Esta combinación confiere una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
919095-50-4 |
|---|---|
Fórmula molecular |
C23H19NO4 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl 3-(2-benzoyl-3-oxo-3-pyridin-2-ylpropyl)benzoate |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)18-11-7-8-16(14-18)15-19(21(25)17-9-3-2-4-10-17)22(26)20-12-5-6-13-24-20/h2-14,19H,15H2,1H3 |
Clave InChI |
DWSINCVTUCCEDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


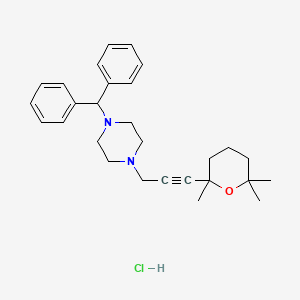
![Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate](/img/structure/B12638182.png)
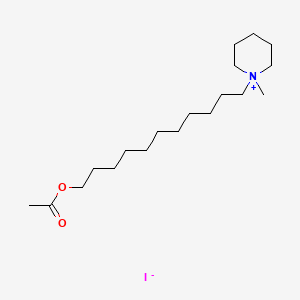
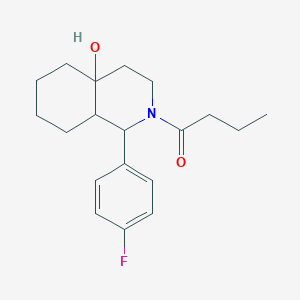
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
![6-(Allyloxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B12638210.png)
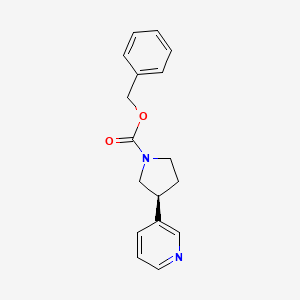
![10-(4'-Methyl[1,1'-biphenyl]-4-yl)decyl selenocyanate](/img/structure/B12638220.png)
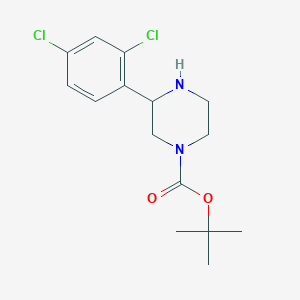
![Methyl 8-chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638242.png)
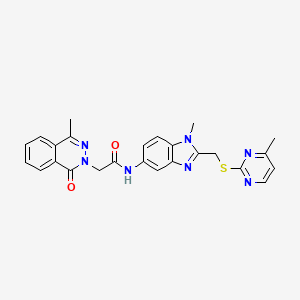

![1-Methoxy-2-{[1-(methoxymethyl)cyclopentyl]methyl}naphthalene](/img/structure/B12638280.png)
